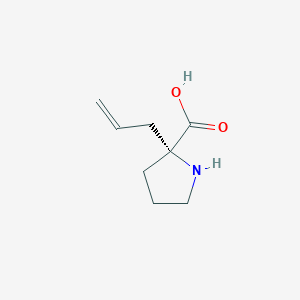

(R)-2-Allylpyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBBRKMXTLLAOB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315981 | |

| Record name | (R)-2-Allylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121772-98-3 | |

| Record name | (R)-2-Allylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121772-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Allylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-Allylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable and stereocontrolled synthetic pathway for (R)-2-Allylpyrrolidine-2-carboxylic acid, a constrained non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The inherent conformational rigidity of this molecule makes it a valuable building block for peptides and peptidomimetics, potentially enhancing biological activity and metabolic stability. This document details the strategic considerations, mechanistic underpinnings, and practical experimental protocols for the synthesis of this target molecule, commencing from the readily available chiral pool starting material, (R)-pyroglutamic acid.

Introduction: The Significance of Constrained Amino Acids

Constrained amino acids, such as this compound, are crucial tools in modern drug discovery. By incorporating a cyclic structure and a quaternary stereocenter, these molecules introduce specific conformational biases into peptide chains. This can lead to a more defined three-dimensional structure, which is often a prerequisite for high-affinity and selective binding to biological targets like enzymes and receptors. The allyl group at the C2 position offers a versatile handle for further chemical modifications, such as metathesis or cross-coupling reactions, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Strategic Approach: Diastereoselective Alkylation of a Pyroglutamate-Derived Lactam

The proposed synthetic route leverages the inherent chirality of (R)-pyroglutamic acid to establish the desired stereochemistry at the C2 position. The core strategy involves the diastereoselective allylation of a protected pyroglutamate derivative. This approach is advantageous due to the commercial availability of the starting material in high enantiopurity and the well-established methodologies for the stereocontrolled alkylation of lactam enolates.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Protection of (R)-Pyroglutamic Acid

The initial step involves the protection of both the secondary amine and the carboxylic acid functionalities of (R)-pyroglutamic acid. This is crucial to prevent side reactions during the subsequent enolate formation and allylation steps. A common and effective strategy is the formation of a tert-butyl ester and N-Boc protection.

Reaction Scheme:

(R)-Pyroglutamic acid → N-Boc-(R)-pyroglutamic acid tert-butyl ester

Causality behind Experimental Choices:

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.

-

Tert-butyl Ester Formation: The tert-butyl ester protects the carboxylic acid and can be conveniently cleaved simultaneously with the N-Boc group using strong acid.

Step 2: Enolate Formation

The protected (R)-pyroglutamate derivative is then treated with a strong, non-nucleophilic base to generate the corresponding lactam enolate. The choice of base and reaction conditions is critical to ensure complete and regioselective deprotonation at the C2 position.

Reaction Scheme:

N-Boc-(R)-pyroglutamic acid tert-butyl ester → Lithium Enolate Intermediate

Causality behind Experimental Choices:

-

Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base that is ideal for generating kinetic enolates from carbonyl compounds. Its bulky nature minimizes nucleophilic attack on the ester carbonyl.

-

Anhydrous THF at Low Temperature (-78 °C): The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the highly reactive lithium enolate and to prevent side reactions.

Step 3: Diastereoselective Allylation

The generated enolate is then reacted with an electrophilic allyl source, typically allyl bromide. The stereochemical outcome of this step is directed by the existing stereocenter at C5 of the pyroglutamate ring. The allyl group will preferentially add to the enolate from the face opposite to the bulky substituent at C5, leading to the desired (R) configuration at the newly formed quaternary center.

Reaction Scheme:

Lithium Enolate Intermediate + Allyl Bromide → N-Boc-(R)-2-allyl-pyroglutamic acid tert-butyl ester

Mechanistic Rationale for Diastereoselectivity:

The lithium cation of the enolate is believed to chelate with the carbonyl oxygen of the lactam and the Boc protecting group, creating a rigid, planar conformation. This conformation sterically hinders the top face of the enolate, forcing the incoming allyl bromide to approach from the less hindered bottom face.

Caption: Simplified representation of the diastereoselective allylation step.

Step 4: Deprotection

The final step involves the removal of the N-Boc and tert-butyl ester protecting groups to yield the target molecule, this compound. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Reaction Scheme:

N-Boc-(R)-2-allyl-pyroglutamic acid tert-butyl ester → this compound

Causality behind Experimental Choices:

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves both Boc and tert-butyl ester groups. The reaction is typically clean and proceeds at room temperature.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-pyroglutamic acid tert-butyl ester

-

To a solution of (R)-pyroglutamic acid (1.0 eq) in a 1:1 mixture of tert-butanol and dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired protected pyroglutamate.

Protocol 2: Synthesis of N-Boc-(R)-2-allyl-pyroglutamic acid tert-butyl ester

-

To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

-

Add a solution of N-Boc-(R)-pyroglutamic acid tert-butyl ester (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature.

-

Add allyl bromide (1.5 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Protocol 3: Synthesis of this compound

-

Dissolve the purified N-Boc-(R)-2-allyl-pyroglutamic acid tert-butyl ester (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

-

The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound as a solid.

Data Presentation

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| 1 | N-Boc-(R)-pyroglutamic acid tert-butyl ester | 285.34 | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 2 | N-Boc-(R)-2-allyl-pyroglutamic acid tert-butyl ester | 325.41 | 70-85 (diastereomeric excess >95%) | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |

| 3 | This compound | 155.19 | 90-98 | ¹H NMR, ¹³C NMR, MS, Optical Rotation |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and stereocontrolled route to this compound. The use of a readily available chiral starting material and well-established reaction methodologies makes this approach amenable to both academic research and industrial-scale production. The versatility of the allyl group opens up numerous possibilities for the synthesis of novel constrained peptide analogues with potentially enhanced therapeutic properties. Further optimization of reaction conditions and exploration of alternative allylation reagents could lead to even more efficient and sustainable synthetic routes.

References

-

Najera, C., & Yus, M. (2009). Pyroglutamic Acid: A Versatile Building Block in Asymmetric Synthesis. Chemical Reviews, 109(5), 2045-2147. [Link]

-

Evans, D. A., et al. (1982). Stereoselective Alkylation Reactions of Chiral Enolates. A New Synthesis of α-Alkyl-α-amino Acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Kotha, S., et al. (2002). The role of proline and its derivatives in asymmetric synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Allylpyrrolidine-2-carboxylic Acid

Introduction

(R)-2-Allylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, is a proline derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a stereogenic quaternary carbon center and a reactive allyl group, make it a valuable building block for the synthesis of novel therapeutic agents and chemical probes. Understanding the physicochemical properties of this compound is paramount for its effective application in drug design, formulation, and biological studies. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Molecular Structure and Core Chemical Properties

The foundational step in characterizing any molecule is to define its structure and fundamental chemical attributes.

Chemical Structure

This compound possesses a pyrrolidine ring with an allyl group and a carboxylic acid moiety attached to the same chiral carbon atom (C2). The "(R)" designation specifies the stereochemistry at this carbon.

Diagram: Chemical Structure of this compound

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional approach for determining the octanol-water partition coefficient.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a flask.

-

Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the allyl group (vinylic and allylic protons), the pyrrolidine ring protons, and the exchangeable NH and OH protons. The protons on the carbon adjacent to the carbonyl group are expected to resonate in the 2-3 ppm region.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-180 ppm.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710-1760 cm⁻¹), and the C=C stretch of the allyl group (around 1640 cm⁻¹).[2]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Synthesis Outline

The synthesis of this compound can be achieved through various synthetic routes, often starting from L-proline or a related chiral precursor. A common strategy involves the asymmetric allylation of a protected proline derivative.

Diagram: General Synthetic Approach

Caption: A generalized synthetic pathway to this compound.

Conclusion

This compound is a promising chiral building block with significant potential in drug discovery. While experimental data on its physicochemical properties are not extensively available, this guide provides a robust framework of estimated values based on sound chemical principles and data from analogous compounds. The outlined experimental protocols offer a clear path for the precise determination of these crucial parameters. A thorough understanding and experimental validation of the physicochemical properties of this molecule will undoubtedly accelerate its application in the development of next-generation therapeutics.

References

-

PubChem. 2-Methylpyrrolidine-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Comprehensive Technical Guide to (R)-2-Allylpyrrolidine-2-carboxylic acid

CAS Number: 121772-98-3

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Allylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the versatile allyl group, offers a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This guide provides an in-depth overview of its synthesis, physicochemical properties, and applications, with a focus on its role in the development of novel therapeutics. The hydrochloride salt of this compound is also commonly used and has the CAS number 177206-69-8.[1]

The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds, and the introduction of an allyl group at the C2 position provides a valuable handle for further functionalization.[2][3] This unique structural feature allows for the exploration of diverse chemical space, making it a valuable asset in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules.[4][5]

Asymmetric Synthesis: Crafting Chirality

The enantioselective synthesis of this compound is crucial for its application in drug development, as the biological activity of chiral molecules is often dependent on their stereochemistry. A common and effective strategy involves the asymmetric allylation of a protected proline derivative. This approach leverages the pre-existing chirality of proline to control the stereochemical outcome of the reaction.

A representative synthetic approach involves the protection of the proline nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions. The protected proline is then converted to its enolate, which subsequently reacts with an allylating agent, such as allyl bromide, in the presence of a chiral ligand or auxiliary to induce asymmetry. The final step involves the deprotection of the nitrogen and carboxylic acid moieties to yield the desired product.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of a protected precursor to this compound, based on general methods for the asymmetric alkylation of proline derivatives. Specific conditions may require optimization.

-

N-Protection: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent.

-

Esterification: Convert the N-Boc-L-proline to its methyl or ethyl ester using standard esterification methods, for example, by reacting with methanol or ethanol in the presence of a catalytic amount of acid.

-

Asymmetric Allylation: Dissolve the N-Boc-proline ester in a dry aprotic solvent such as tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate. After stirring for a period, add allyl bromide. The choice of a chiral auxiliary or ligand at this stage is critical for achieving high enantioselectivity. Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification and Deprotection: Purify the resulting N-Boc-(R)-2-allylproline ester by column chromatography. Subsequent deprotection of both the Boc group and the ester can be achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid, to yield this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug formulation and development.

| Property | Value | Source |

| CAS Number | 121772-98-3 | [6] |

| Molecular Formula | C₈H₁₃NO₂ | [6] |

| Molecular Weight | 155.19 g/mol | [6] |

| Appearance | Off-white to brown powder or crystals (for the hydrochloride salt) | |

| Melting Point | Not available | |

| Boiling Point | 304.3°C at 760 mmHg (for the hydrochloride salt) | [] |

| Solubility | Soluble in water (as hydrochloride salt) | [] |

| Optical Rotation | [α]D²⁵ = -36 ± 2º (c=1 in H₂O) (for the hydrochloride salt) | [4] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton at a downfield chemical shift (δ 10-13 ppm).[8][9] The protons of the allyl group will exhibit distinct signals: a multiplet for the vinyl proton (CH=CH₂) around δ 5-6 ppm, and two multiplets for the terminal vinyl protons (=CH₂) around δ 4.5-5.5 ppm. The protons on the pyrrolidine ring will appear in the upfield region of the spectrum.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of δ 170-185 ppm.[9] The sp² hybridized carbons of the allyl group will be observed between δ 115-140 ppm.

-

Mass Spectrometry: The mass spectrum of a carboxylic acid will typically show a molecular ion peak. Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[10]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of a diverse range of biologically active molecules. Its incorporation into peptide and small molecule scaffolds can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

As a Chiral Building Block in Peptide Synthesis

This amino acid analog can be incorporated into peptides to introduce conformational constraints and novel side-chain functionalities.[4][] The allyl group can serve as a handle for further modifications, such as cross-linking to create cyclic peptides or for the attachment of other functional groups.

Precursor to Bioactive Molecules

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[4] The pyrrolidine scaffold is a common motif in drugs targeting a variety of receptors and enzymes. For instance, derivatives of proline and pyroglutamic acid have been used to synthesize potent inhibitors of the autotaxin (ATX) enzyme, which is implicated in inflammatory conditions and cancer.[5]

Sources

- 1. (R)-alpha-Allyl-proline hydrochloride | C8H14ClNO2 | CID 2761956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID | CAS#:121772-98-3 | Chemsrc [chemsrc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of (R)-2-Allylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the non-proteinogenic amino acid, (R)-2-Allylpyrrolidine-2-carboxylic acid. As a chiral building block with a unique quaternary α-carbon, this molecule presents distinct spectroscopic features that are crucial for its identification, purity assessment, and structural elucidation in research and drug development. This guide is structured to provide not only the spectral data but also the underlying scientific principles and practical considerations for its analysis.

Molecular Structure and Properties

This compound is a cyclic amino acid with a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol [1]. Its structure, featuring a pyrrolidine ring, a carboxylic acid, and an allyl group attached to the α-carbon, is depicted below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Principles and Experimental Choices

In solution, amino acids like this compound can exist as zwitterions, which can influence chemical shifts[2][3]. The choice of solvent is therefore critical. Deuterated water (D₂O) is a common choice for polar amino acids, though it will lead to the exchange of the acidic protons of the carboxylic acid and the amine, rendering them invisible in the ¹H NMR spectrum. Organic solvents like DMSO-d₆ or methanol-d₄ can also be used and may allow for the observation of these exchangeable protons. For clarity, the predicted chemical shifts below are for the non-zwitterionic form, and adjustments should be expected in different solvents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound or its hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) may be necessary to obtain a quantifiable signal for this carbon.

-

2D NMR (Optional but Recommended): To unambiguously assign all signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range ¹H-¹³C correlations.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.

Table 1: Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-4, H-5 (pyrrolidine) | 1.5 - 2.2 | Multiplet | - |

| H-α' (allyl CH₂) | 2.4 - 2.8 | Multiplet | - |

| H-β' (allyl CH) | 5.6 - 6.0 | Multiplet | - |

| H-γ' (allyl CH₂) | 5.0 - 5.3 | Multiplet | - |

| NH | 2.5 - 4.0 (broad) | Singlet (broad) | - |

| COOH | 10.0 - 12.0 (broad) | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3, C-4 (pyrrolidine) | 24 - 30 |

| C-5 (pyrrolidine) | 45 - 50 |

| C-α' (allyl CH₂) | 40 - 45 |

| C-α (quaternary) | 65 - 75 |

| C-β' (allyl CH) | 130 - 135 |

| C-γ' (allyl CH₂) | 118 - 122 |

| C=O (carboxyl) | 175 - 185 |

In-depth Interpretation of NMR Spectra

-

¹H NMR: The pyrrolidine ring protons are expected to appear as a complex multiplet in the aliphatic region (1.5 - 2.2 ppm). The diastereotopic protons of the allyl CH₂ group adjacent to the chiral center will likely appear as a complex multiplet. The vinyl protons of the allyl group will be in the downfield region (5.0 - 6.0 ppm) and will show characteristic splitting patterns due to both geminal and vicinal coupling. The broad signals for the NH and COOH protons are characteristic and their chemical shifts are highly dependent on solvent and concentration.

-

¹³C NMR: The quaternary α-carbon is a key feature and is expected to have a chemical shift in the range of 65-75 ppm[4]. Its signal will likely be of lower intensity compared to the protonated carbons. The sp² carbons of the allyl group will be observed in the downfield region (118-135 ppm), while the sp³ carbons of the pyrrolidine ring and the allyl side chain will be in the upfield region. The carboxyl carbon will appear at the most downfield position (175-185 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the carboxylic acid, the secondary amine, and the alkene of the allyl group.

Principles and Experimental Choices

The vibrational frequencies of functional groups are sensitive to their environment, particularly hydrogen bonding. As an amino acid, this compound can exist as a zwitterion in the solid state, which will significantly affect the IR spectrum. The carboxylic acid will exist as a carboxylate (COO⁻), and the amine as an ammonium group (NH₂⁺). This leads to characteristic changes in the positions and shapes of the absorption bands.

Experimental Protocol: IR Analysis

-

Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

IR Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong | Characteristic broad band due to hydrogen bonding. |

| N-H stretch (amine/ammonium) | 3000-3300 | Medium | May overlap with the O-H stretch. |

| C-H stretch (alkane) | 2850-3000 | Medium | Pyrrolidine and allyl CH₂. |

| C-H stretch (alkene) | 3010-3100 | Medium | =C-H of the allyl group. |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong | For the non-zwitterionic form. |

| C=O stretch (carboxylate) | 1550-1610 | Strong | Asymmetric stretch in the zwitterionic form. |

| N-H bend (amine/ammonium) | 1500-1650 | Medium | |

| C=C stretch (alkene) | 1640-1680 | Medium | |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong | |

| C-N stretch (amine) | 1020-1250 | Medium | |

| =C-H bend (alkene) | 910-990 | Strong | Out-of-plane bending (wagging). |

In-depth Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by the broad O-H stretching band of the carboxylic acid, which will likely overlap with the N-H stretching vibrations. The presence of the allyl group will be confirmed by the C=C stretch around 1640 cm⁻¹ and the characteristic out-of-plane =C-H bending vibrations in the 910-990 cm⁻¹ region. If the sample is in its zwitterionic form, the strong C=O stretch of the carboxylic acid around 1700 cm⁻¹ will be replaced by the strong asymmetric and weaker symmetric stretching bands of the carboxylate anion at lower wavenumbers[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Principles and Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation and may not show a molecular ion peak, but can provide detailed structural information. For this compound, ESI-MS would be the preferred method for determining the molecular weight, followed by tandem MS (MS/MS) to study its fragmentation.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for ESI, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode).

-

MS Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum to identify the protonated or deprotonated molecular ion.

-

Tandem MS (MS/MS) Acquisition: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Varying the collision energy can provide different degrees of fragmentation.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment | Notes |

| 156.1025 | [M+H]⁺ | Protonated molecular ion (C₈H₁₄NO₂⁺) |

| 154.0868 | [M-H]⁻ | Deprotonated molecular ion (C₈H₁₂NO₂⁻) |

| 110.0606 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |

| 94.0657 | [M+H - COOH - H]⁺ | Loss of the carboxyl group |

| 70.0657 | [Pyrrolidinium ion]⁺ | Fragmentation of the side chain |

| 41.0391 | [Allyl cation]⁺ | C₃H₅⁺ |

In-depth Interpretation of Mass Spectrum

The ESI mass spectrum in positive ion mode is expected to show a strong signal for the protonated molecule at m/z 156. The fragmentation pattern in MS/MS will likely be initiated by the loss of the carboxylic acid group as COOH (45 Da) or H₂O and CO (46 Da). Subsequent fragmentation of the pyrrolidine ring and the allyl side chain will lead to smaller fragment ions. The presence of the allyl group may lead to a characteristic fragment at m/z 41, corresponding to the allyl cation. The fragmentation of the pyrrolidine ring can be complex, but a prominent fragment corresponding to the pyrrolidinium ion (m/z 70) is plausible[6].

Caption: Proposed Fragmentation Pathway for this compound.

Conclusion

The spectroscopic characterization of this compound, while challenging due to the limited availability of public experimental data, can be effectively approached through a combination of predictive analysis and comparison with analogous structures. This guide provides a foundational framework for researchers to interpret the NMR, IR, and MS data of this unique chiral molecule. The predicted data and interpretation presented herein should serve as a valuable resource for confirming the identity and purity of this compound in various research and development applications. It is strongly recommended that researchers acquire their own experimental data and use this guide as a reference for interpretation.

References

-

Chemsrc. (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID | CAS#:121772-98-3. Available at: [Link]

-

Chemistry LibreTexts. 26.1: Structures of Amino Acids. Available at: [Link]

-

Khan Academy. Isoelectric point and zwitterions. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. 13 C NMR spectral data (in ppm) for proline carbon and alpha carbons of amino acid residue of cyclopeptide 3a and 3b. Available at: [Link]

-

MDPI. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. Available at: [Link]

-

PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]

Sources

- 1. (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID | CAS#:121772-98-3 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

- 6. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of 2,2-disubstituted Pyrrolidines

Introduction: The Significance of the 2,2-disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Its rigid, five-membered structure provides a valuable scaffold for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. Within this class of heterocyles, the 2,2-disubstituted pyrrolidine motif, containing a stereogenic quaternary center, presents a unique synthetic challenge and offers significant opportunities for the development of novel therapeutics. These structures are found in a variety of natural products and have been identified as key pharmacophores in drug candidates targeting a range of diseases. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of these valuable compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral quaternary center at the C2 position of the pyrrolidine ring demands a high degree of stereocontrol. Several powerful strategies have emerged to address this challenge, each with its own set of advantages and limitations. This guide will delve into three primary approaches:

-

Asymmetric Allylic Alkylation Followed by Ring Contraction: A powerful method that establishes the stereocenter early in the synthetic sequence.

-

Catalytic Enantioselective [3+2] Cycloaddition Reactions: An atom-economical approach that constructs the pyrrolidine ring and its stereocenters in a single step.

-

Organocatalytic Michael Addition: A versatile method for the formation of key precursors to 2,2-disubstituted pyrrolidines.

Asymmetric Allylic Alkylation and Ring Contraction: A Stepwise Approach to Stereocontrol

This strategy offers a robust and often highly enantioselective route to 2,2-disubstituted pyrrolidines. The key principle is the initial formation of a stereogenic quaternary center through a catalytic asymmetric allylic alkylation, followed by a subsequent ring contraction to form the desired pyrrolidine ring.[2]

Causality Behind Experimental Choices

The success of this method hinges on two critical steps: the highly enantioselective palladium-catalyzed allylic alkylation to set the stereocenter, and a stereospecific thermal "Spino" ring contraction. The choice of a benzyloxy imide substrate is crucial as it serves as a precursor to the necessary hydroxamic acid for the ring contraction. The palladium catalyst, in conjunction with a chiral ligand, is responsible for creating the chiral environment necessary for the enantioselective alkylation.

Experimental Workflow and Mechanism

The overall workflow for this approach is depicted below:

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (R)-2-Allylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Chiral Scaffold of Therapeutic Potential

(R)-2-Allylpyrrolidine-2-carboxylic acid, a non-proteinogenic α,α-disubstituted amino acid, represents a compelling chiral building block for the synthesis of novel therapeutics. Its rigid pyrrolidine ring, coupled with the stereochemically defined quaternary carbon at the α-position, offers a unique three-dimensional architecture that is of significant interest in medicinal chemistry. The presence of the allyl group provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive analysis of its molecular structure, stereochemical intricacies, and conformational landscape, alongside a detailed, field-proven synthetic protocol and an examination of its potential in drug development.

Molecular Structure and Physicochemical Properties

This compound, also known as (R)-α-allylproline, is a derivative of the amino acid proline. The core of the molecule is a five-membered pyrrolidine ring, which imparts significant conformational constraints. The key structural features include a carboxylic acid functional group and an allyl group, both attached to the C2 carbon of the pyrrolidine ring. The "(R)" designation specifies the absolute stereochemistry at this chiral quaternary center.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1][2] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| CAS Number | 129704-91-2 (for the (S)-enantiomer hydrochloride) | [3] |

| Appearance | Typically an off-white to brown powder or crystals (for the hydrochloride salt) | [3] |

| Melting Point | 186-190 °C (for the (S)-enantiomer hydrochloride) | [3] |

Stereochemistry: The Essence of Chirality

The C2 carbon of this compound is a stereogenic center, meaning it is attached to four different substituents: the nitrogen atom of the pyrrolidine ring, the C3 carbon of the ring, the carboxylic acid group, and the allyl group. This arrangement gives rise to two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. The precise spatial orientation of these groups is critical for the molecule's interaction with chiral biological targets such as enzymes and receptors, often leading to significant differences in pharmacological activity between the enantiomers.

Conformational Analysis: A Constrained Yet Dynamic Ring

The pyrrolidine ring of proline and its derivatives is not planar and exists in various puckered conformations. These conformations are typically described as "envelope" or "twist" forms, characterized by the displacement of one or two carbon atoms from the plane of the other ring atoms. The puckering of the ring influences the relative orientation of the substituents at C2, which in turn affects the molecule's overall shape and its ability to bind to biological macromolecules.

The two primary puckering modes of the pyrrolidine ring are the endo and exo conformations. In the context of peptide structures, the ring pucker is correlated with the main chain torsion angles (φ and ψ), with the exo pucker favoring more compact conformations and the endo pucker favoring more extended structures. The presence of the bulky allyl group at the C2 position is expected to influence the equilibrium between these puckered forms, a factor that can be computationally modeled and experimentally investigated through advanced NMR techniques.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for this compound is limited, its spectroscopic features can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups. The following data is estimated for the hydrochloride salt form.

¹H NMR Spectroscopy (Predicted, in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | m | 1H | -CH=CH₂ |

| ~5.2-5.4 | m | 2H | -CH=CH₂ |

| ~3.4-3.6 | m | 2H | N-CH₂ (C5) |

| ~2.8-3.0 | m | 2H | Allyl-CH₂ |

| ~2.0-2.4 | m | 4H | Pyrrolidine-CH₂ (C3, C4) |

¹³C NMR Spectroscopy (Predicted, in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~132 | -CH=CH₂ |

| ~120 | -CH=CH₂ |

| ~70 | C2 (Quaternary) |

| ~48 | C5 |

| ~40 | Allyl-CH₂ |

| ~35 | C3 |

| ~25 | C4 |

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1200-1300 | Medium | C-O stretch |

| ~910, 990 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (Predicted, ESI+)

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156. Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da) and fragmentation of the pyrrolidine ring.

Synthesis and Purification: A Field-Proven Protocol

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines presents a significant challenge due to the difficulty in controlling the stereochemistry at the quaternary center.[4][5] The following protocol is a robust and adaptable method for the asymmetric synthesis of this compound, inspired by established methodologies for the asymmetric allylic alkylation of proline derivatives.[4][5]

Synthetic Strategy

The overarching strategy involves the enantioselective allylation of a protected proline derivative, followed by deprotection to yield the target compound. This approach leverages the well-developed chemistry of proline and its ability to direct stereoselective transformations.

Detailed Experimental Protocol

Step 1: Protection of L-Proline

-

To a solution of L-proline (1 equivalent) in a mixture of dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 equivalents) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline.

-

Dissolve the N-Boc-L-proline in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

-

Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield N-Boc-L-proline methyl ester.

Step 2: Asymmetric Allylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of N-Boc-L-proline methyl ester (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(R)-2-allylpyrrolidine-2-carboxylic acid methyl ester.

Step 3: Deprotection

-

Dissolve the protected amino ester from the previous step in a mixture of 6M hydrochloric acid and dioxane (1:1).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

-

The resulting solid is the hydrochloride salt of this compound. It can be further purified by recrystallization from an ethanol/ether mixture.

Role in Drug Development and Therapeutic Potential

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The incorporation of a 2,2-disubstituted pattern, as seen in this compound, offers several advantages in drug design:

-

Increased Metabolic Stability: The quaternary carbon can block metabolic pathways that would otherwise lead to rapid degradation of the drug molecule.

-

Conformational Rigidity: The constrained nature of the ring system can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its target.

-

Vectorial Display of Substituents: The well-defined stereochemistry allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with a biological target.

The allyl group serves as a valuable point for diversification, allowing for the synthesis of a library of analogs through reactions such as cross-metathesis, hydroboration-oxidation, and ozonolysis. This enables the exploration of structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific community, particularly those engaged in the design and synthesis of novel therapeutic agents. Its unique structural and stereochemical features provide a solid foundation for the development of new drugs with improved properties. The synthetic protocol outlined in this guide offers a reliable pathway to access this valuable chiral building block. Future research will likely focus on the application of this scaffold in the synthesis of targeted therapies for a range of diseases, further solidifying the importance of α,α-disubstituted amino acids in modern drug discovery.

References

-

Christensen, E. M. et al. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron123 , 132940 (2022). [Link]

-

Beak, P. & Lee, W. K. Asymmetric α-alkylation of proline. The Journal of Organic Chemistry55 , 2578-2580 (1990). [Link]

-

Suzuki, H., Aoyagi, S. & Kibayashi, C. Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Tetrahedron Letters35 , 6119-6122 (1994). [Link]

-

Takahata, H., Uchida, Y. & Momose, T. Enantioselective synthesis of 2,5-disubstituted pyrrolidines from chiral γ-lactams. Journal of the Chemical Society, Perkin Transactions 1, 1501-1506 (1995). [Link]

-

Davies, H. M. L. & Lee, G. H. Asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines. Accounts of Chemical Research56 , 1349-1363 (2023). [Link]

-

PubChem. methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride. [Link]

-

Aapptec Peptides. (R)-1-Acetyl-2-allylpyrrolidine-2-carboxylic acid. [Link]

- Google Patents. Cyclic Glycyl-2-Allyl Proline improves cognitive performance in impaired animals.

-

Bryans, J. S. et al. Part 2: Design, synthesis and evaluation of hydroxyproline-derived α2δ ligands. Bioorganic & Medicinal Chemistry Letters21 , 3767-3770 (2011). [Link]

-

Blakemore, D. C. et al. Part 3: Design and synthesis of proline-derived α2δ ligands. Bioorganic & Medicinal Chemistry Letters21 , 3771-3773 (2011). [Link]

-

PubChem. Pyrrolidone carboxylic acid. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemscene.com [chemscene.com]

- 3. (S)-a-Allyl-proline purum, = 98.0 TLC 129704-91-2 [sigmaaldrich.com]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9119851B2 - Cyclic Glycyl-2-Allyl Proline improves cognitive performance in impaired animals - Google Patents [patents.google.com]

A Technical Guide to the Derivatives of (R)-2-Allylpyrrolidine-2-carboxylic Acid: Synthesis, Applications, and Future Directions

This guide provides an in-depth exploration of the known and potential derivatives of (R)-2-Allylpyrrolidine-2-carboxylic acid, a chiral building block with significant promise in medicinal chemistry and catalysis. We will delve into the synthetic strategies for modifying this core structure, drawing upon established methodologies for analogous pyrrolidine-based compounds. The discussion will be grounded in the principles of stereoselective synthesis and functional group manipulation, offering researchers and drug development professionals a comprehensive technical resource.

Introduction: The Potential of a Chiral Scaffold

The five-membered pyrrolidine ring is a ubiquitous motif in a vast array of biologically active molecules and natural products.[1][2] Its rigid, non-planar structure provides a valuable scaffold for presenting substituents in a well-defined three-dimensional orientation, which is critical for specific molecular recognition at biological targets.[1][2] The inherent chirality of many pyrrolidine derivatives further enhances their utility in asymmetric synthesis and as probes of biological systems.

This compound stands out as a particularly versatile starting material. It possesses three key points for diversification: the secondary amine, the carboxylic acid, and the terminal allyl group. The (R)-configuration at the quaternary stereocenter offers a fixed stereochemical anchor, which is often crucial for achieving desired pharmacological activity. This guide will systematically explore the chemical space accessible from this promising chiral building block.

Synthetic Strategies for Derivatization

The derivatization of this compound can be approached by targeting its three primary functional groups. The choice of synthetic route is often dictated by the desired final compound and the need to preserve the stereochemical integrity of the chiral center.

Modification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized through various reactions.

-

N-Alkylation and N-Arylation: Direct alkylation or arylation of the nitrogen can introduce a wide range of substituents. These modifications can modulate the steric and electronic properties of the molecule, influencing its binding affinity for biological targets.

-

N-Acylation and N-Sulfonylation: The formation of amides and sulfonamides are robust reactions that introduce functionality known to participate in hydrogen bonding and other key interactions within protein binding pockets.

-

Reductive Amination: This powerful reaction allows for the introduction of diverse substituents by reacting the secondary amine with aldehydes or ketones in the presence of a reducing agent.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a versatile handle for introducing a variety of functional groups and for creating bioisosteric replacements to modulate physicochemical properties.

-

Amide Bond Formation: Coupling of the carboxylic acid with a diverse range of amines is a cornerstone of medicinal chemistry. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents.

-

Esterification: Conversion to esters can alter the polarity and pharmacokinetic profile of the parent molecule. For instance, the methyl ester, methyl (2R)-2-allylpyrrolidine-2-carboxylate, is a known derivative.[3]

-

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized, for example, through etherification or oxidation to an aldehyde.

-

Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced with bioisosteres such as tetrazoles or hydroxamic acids to improve metabolic stability or alter binding modes.[4]

Functionalization of the Allyl Group

The terminal double bond of the allyl group is ripe for a wide array of chemical transformations, significantly expanding the accessible chemical diversity.

-

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of substituents by reacting the allyl group with other olefins.

-

Oxidation Reactions: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield aldehydes or carboxylic acids, providing further points for derivatization.

-

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the double bond.

-

Michael Addition: The double bond can act as a Michael acceptor under certain conditions, allowing for the addition of nucleophiles.

Potential Therapeutic Applications of Derivatives

While specific biological data for derivatives of this compound is not extensively reported, the broader class of pyrrolidine derivatives has shown significant promise in a variety of therapeutic areas.[1][2] By drawing parallels with these structurally related compounds, we can infer potential applications for novel derivatives of our core scaffold.

Neurological and Psychiatric Disorders

Pyrrolidine-based structures have been investigated as potential treatments for a range of central nervous system (CNS) disorders.

-

Sodium Channel Blockers: Novel pyrrolidine derivatives have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke.[5]

-

Antidepressant Agents: Pyrrolidine-2,5-dione derivatives have been identified as ligands for the 5-HT1A receptor and the serotonin transporter (SERT), suggesting their potential as antidepressant agents.[6]

Metabolic Diseases

The pyrrolidine scaffold is also present in molecules targeting metabolic disorders.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Pyrrolidine-2-carbonitrile derivatives have been designed and synthesized as inhibitors of DPP-4 for the treatment of type 2 diabetes.[7]

Oncology

The pyrrolidine ring is a key structural feature in a number of anticancer agents.

-

Enzyme Inhibitors: Pyrrolidine-2,5-dione based compounds have been evaluated as inhibitors of enzymes such as aromatase, which are targets in cancer therapy.[8]

Antiviral and Antibacterial Agents

The functionalization of the pyrrolidine scaffold has also led to the discovery of compounds with antimicrobial activity.

-

Nucleoside Analogs: Pyrrolidine-functionalized nucleoside analogs have been prepared and tested for their antiviral and anticancer activity.[9]

Applications in Asymmetric Catalysis

Beyond medicinal chemistry, chiral pyrrolidine derivatives, particularly those derived from proline, are renowned for their use as organocatalysts.[10][11] The rigid pyrrolidine framework and the presence of key functional groups allow for the creation of a chiral environment that can effectively control the stereochemical outcome of a variety of chemical reactions.

Derivatives of this compound could be explored as catalysts or ligands in a range of asymmetric transformations, including:

-

Aldol and Mannich Reactions: Proline and its derivatives are well-known catalysts for these fundamental carbon-carbon bond-forming reactions.[11]

-

Michael Additions: The chiral environment provided by pyrrolidine-based catalysts can direct the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[11]

-

Hydrogen-Bond Donor Catalysis: Aryl pyrrolidine-based ureas, thioureas, and squaramides have been successfully employed as hydrogen-bond donor catalysts in a variety of asymmetric reactions.[12]

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for key derivatization reactions, based on standard laboratory practices.

Protocol: N-Benzoylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with water and extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Methyl Esterification of this compound

-

Suspension: Suspend this compound (1.0 eq) in methanol.

-

Acid Catalyst: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring for the disappearance of the starting material.

-

Solvent Removal: Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting hydrochloride salt of the methyl ester can be used directly or neutralized and purified by column chromatography.

Data Summary

The following table summarizes the key classes of derivatives and their potential applications based on the activities of analogous pyrrolidine-containing compounds.

| Derivative Class | Potential Application | Rationale |

| N-Aryl/Alkyl Pyrrolidines | CNS Disorders, Antimicrobials | Modulation of steric and electronic properties for target binding.[5][6] |

| Pyrrolidine Amides/Esters | Diverse Therapeutic Areas | Standard modifications to alter physicochemical and pharmacokinetic properties. |

| Pyrrolidine-2,5-diones | Oncology, CNS Disorders | Established pharmacophore in enzyme inhibitors and receptor ligands.[6][8] |

| Pyrrolidine-2-carbonitriles | Metabolic Diseases | Key structural motif in DPP-4 inhibitors.[7] |

| Functionalized Allyl Derivatives | Broad Applications | Introduction of new pharmacophoric elements and points for further diversification. |

Conclusion and Future Outlook

This compound represents a chiral building block with considerable untapped potential. Through systematic derivatization of its three key functional groups, a vast and diverse chemical space can be explored. The insights gained from the broader class of pyrrolidine derivatives strongly suggest that novel compounds derived from this scaffold could find applications in a wide range of therapeutic areas, from CNS disorders to oncology and metabolic diseases. Furthermore, the inherent chirality of this starting material makes it an attractive candidate for the development of new organocatalysts and chiral ligands for asymmetric synthesis. Future research in this area should focus on the synthesis and biological evaluation of novel derivatives to fully elucidate the potential of this versatile chiral building block.

Visualization of Synthetic Pathways

Below are diagrams illustrating the key synthetic transformations for the derivatization of this compound.

Caption: Key derivatization pathways for this compound.

References

- Seneviratne, U., Wickramaratne, S., Kotandeniya, D. et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Source URL not available]

-

Anonymous. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. PubMed. [Link]

-

Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4. [Link]

-

Anonymous. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

-

Anonymous. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. [Link]

- Anonymous. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source URL not available]

-

Anonymous. (n.d.). (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID. Chemsrc. [Link]

- Anonymous. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Anonymous. (n.d.). (a) Examples of bioactive compounds containing α-aryl pyrrolidines. (b). ResearchGate. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]

-

Anonymous. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Anonymous. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Anonymous. (n.d.). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. PubMed Central. [Link]

-

Anonymous. (n.d.). methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride. PubChem. [Link]

- Anonymous. (n.d.). Pyrrolidine-carboxylic-acid derivatives, process for their preparation.

-

Anonymous. (n.d.). Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. methyl (2R)-2-allylpyrrolidine-2-carboxylate;hydrochloride | C9H16ClNO2 | CID 13969620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, such as nicotine and hygrine, and numerous FDA-approved drugs underscores its profound significance.[2] The unique structural and physicochemical properties of the pyrrolidine motif offer medicinal chemists a versatile and powerful tool to enhance biological activity, improve pharmacokinetic profiles, and explore chemical space in three dimensions.[1][3] This in-depth technical guide provides a comprehensive exploration of the biological activities of substituted pyrrolidines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Part 1: The Pyrrolidine Scaffold: A Privileged Core in Medicinal Chemistry

The widespread success of the pyrrolidine scaffold in drug design is not a matter of chance; it is deeply rooted in a combination of inherent properties that make it highly attractive for interacting with biological targets.[1] Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a complex and globular three-dimensional shape.[1] This increased three-dimensionality is a crucial attribute for establishing high-affinity interactions with the intricate topographies of protein binding sites.[4]

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological macromolecules. The basicity of the pyrrolidine nitrogen can also be modulated by substituents, allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and membrane permeability.[5] The stereochemistry of the pyrrolidine ring, with the potential for multiple chiral centers, provides an additional layer of structural diversity, enabling the synthesis of stereoisomers with distinct biological profiles.[3]

Part 2: Anticancer Activity of Substituted Pyrrolidines

The pyrrolidine scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[5] These derivatives exert their effects through diverse mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Mechanism-driven Exploration

Targeting Cellular Proliferation and Survival Pathways:

Many substituted pyrrolidines function by inhibiting enzymes or receptors that are critical for cancer cell growth and survival. For instance, certain spiro[pyrrolidine-3,3'-oxindoles] have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression.[5] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Another important target is the chemokine receptor CXCR4, which is involved in cancer metastasis. Pyrrolidine-based antagonists of CXCR4 have shown the ability to block the CXCL12-induced signaling that promotes cancer cell migration and invasion.[5][6]

Induction of Apoptosis:

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Substituted pyrrolidines have been shown to trigger apoptosis through various pathways. For example, some derivatives induce apoptotic cell death in human breast cancer cell lines (MCF-7) at low micromolar concentrations.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted pyrrolidines is highly dependent on the nature and position of the substituents on the pyrrolidine ring. For instance, in a series of dispiro indenoquinoxaline pyrrolidine quinolone analogues, thiophene-containing derivatives generally exhibited better activity against MCF-7 and HeLa cell lines compared to their phenyl-bearing counterparts.[5] In another study of spiropyrrolidine analogs, a 4-bromo substitution was found to be the most active, while a 4-methoxy substituent was the least active, highlighting the significant impact of electronic and steric factors on anticancer efficacy.[6]

Quantitative Data Summary

| Compound Class | Target Cell Line(s) | IC50/EC50 | Reference |

| Thiophen-containing dispiro indenoquinoxaline pyrrolidines | MCF-7, HeLa | 17-30 µM | [5] |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 3.53-6.00 µM | [5] |

| (S)-Pyrrolidine CXCR4 Antagonist (51a) | CXCR4 Receptor | 79 nM | [5][6] |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 | 0.80-0.85 µg/mL | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39, PPC-1 | 2.5-20.2 µM | [7] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32-1.80 µM | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrolidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.[4]

Workflow for Anticancer Drug Screening

Caption: A streamlined workflow for the discovery and preclinical evaluation of substituted pyrrolidines as potential anticancer agents.

Part 3: Antiviral Activity of Substituted Pyrrolidines

Substituted pyrrolidines have emerged as a promising class of antiviral agents, demonstrating activity against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).[9][10] Their antiviral effects are often attributed to the inhibition of key viral enzymes that are essential for viral replication.

Targeting Viral Enzymes

HIV-1 Protease Inhibition: